molecular formula C17H23N3O4S2 B2683219 2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 919015-03-5

2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No. B2683219
CAS RN: 919015-03-5
M. Wt: 397.51
InChI Key: MXBJIYYECVIDJX-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23N3O4S2 and its molecular weight is 397.51. The purity is usually 95%.
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Scientific Research Applications

Chemical Nucleases and Antimicrobial Activity The exploration of sulfonamides derived from 2-picolylamine has led to the development of copper(II) complexes with 2,4,6-trimethyl-N-[pyridin-2-ilmethyl]benzenesulfonamide derivatives. These complexes have been investigated for their potential as chemical nucleases, acting in the presence of ascorbate/H2O2 to generate reactive oxygen species like hydroxyl and singlet oxygen-like species (Macías et al., 2006). Additionally, N-pyridin-3-yl-benzenesulfonamide and its derivatives have shown significant antimicrobial activity against various bacterial strains, highlighting their potential in addressing bacterial infections (Ijuomah et al., 2022).

Coordination Chemistry and Inhibitory Properties Research has delved into the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides, aiming to develop prospective ligands for metal coordination. These compounds exhibit a variety of conformations and hydrogen bonding patterns, which are pivotal for their potential applications in coordination chemistry and enzyme inhibition (Jacobs et al., 2013).

Anticancer and Enzyme Inhibition Further investigations have been conducted on sulfonamide derivatives for their bioactivity, particularly in the realm of anticancer research and enzyme inhibition. Novel sulfonamide compounds have been synthesized and evaluated for their potential to inhibit membrane-bound phospholipase A2, showcasing their therapeutic prospects in reducing myocardial infarction size (Oinuma et al., 1991). Additionally, sulfonamide derivatives activating p38/ERK phosphorylation have been identified as pro-apoptotic agents against cancer cells, indicating a new avenue for cancer therapy (Cumaoğlu et al., 2015).

Water Treatment and Environmental Applications Sulfonated thin-film composite nanofiltration membranes have been developed using novel sulfonated aromatic diamine monomers. These membranes demonstrate improved water flux and enhanced dye treatment capabilities, underscoring their utility in water purification and environmental sustainability efforts (Liu et al., 2012).

Selective Inhibition of Carbonic Anhydrases Aromatic sulfonamides have been modified to produce membrane-impermeable inhibitors with selectivity for carbonic anhydrase IV. This represents a breakthrough in the development of inhibitors that selectively target specific isozymes without affecting others, paving the way for more targeted and effective therapeutic agents (Supuran et al., 1998).

properties

IUPAC Name

2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-12-9-13(2)17(14(3)16(12)20(4)25(5,21)22)26(23,24)19-11-15-7-6-8-18-10-15/h6-10,19H,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBJIYYECVIDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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